N-[(3-ethoxypropyl)carbamoyl]-4-methylbenzenesulfonamide
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Overview
Description
N-{[(3-ETHOXYPROPYL)AMINO]CARBONYL}-4-METHYLBENZENESULFONAMIDE is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. This specific compound has applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(3-ETHOXYPROPYL)AMINO]CARBONYL}-4-METHYLBENZENESULFONAMIDE typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-ethoxypropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[(3-ETHOXYPROPYL)AMINO]CARBONYL}-4-METHYLBENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-{[(3-ETHOXYPROPYL)AMINO]CARBONYL}-4-METHYLBENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of N-{[(3-ETHOXYPROPYL)AMINO]CARBONYL}-4-METHYLBENZENESULFONAMIDE involves its interaction with specific molecular targets. It is known to inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{[(3-ETHOXYPROPYL)AMINO]CARBONYL}ACETAMIDE
- N-{[(3-ETHOXYPROPYL)AMINO]CARBONYL}BENZENESULFONAMIDE
- N-{[(3-ETHOXYPROPYL)AMINO]CARBONYL}TOLUENESULFONAMIDE
Uniqueness
N-{[(3-ETHOXYPROPYL)AMINO]CARBONYL}-4-METHYLBENZENESULFONAMIDE is unique due to its specific structural features, such as the presence of the 4-methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H20N2O4S |
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Molecular Weight |
300.38 g/mol |
IUPAC Name |
1-(3-ethoxypropyl)-3-(4-methylphenyl)sulfonylurea |
InChI |
InChI=1S/C13H20N2O4S/c1-3-19-10-4-9-14-13(16)15-20(17,18)12-7-5-11(2)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H2,14,15,16) |
InChI Key |
MZUZUVFWYAMECF-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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